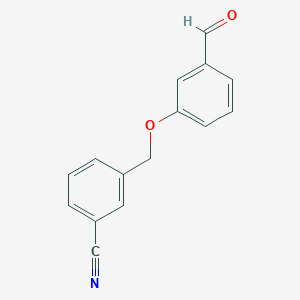

3-(3-Formylphenoxymethyl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3-Formylphenoxymethyl)benzonitrile, otherwise known as 3-FPMBN, is a chemical compound with a wide range of applications in scientific research. It is a formylated phenoxy derivative of benzonitrile, a colorless liquid at room temperature, and has been studied in the fields of organic chemistry, biochemistry, and pharmacology.

Aplicaciones Científicas De Investigación

Electronic and Structural Analysis

Studies on benzonitrile derivatives, such as "3-(3-Formylphenoxymethyl)benzonitrile," often focus on electronic properties and structural analysis. For instance, research on the basicity of substituted benzonitriles utilized density functional theory (DFT) to calculate atomic and electronic energies, exploring substituent effects on benzonitrile compounds. This type of analysis helps understand the electronic structure and behavior of benzonitrile derivatives, which can be crucial for their application in electronic materials and molecular design (Exner & Böhm, 2004).

Biotransformation and Environmental Applications

Biotransformation studies of dinitrile compounds, including those related to benzonitrile structures, have demonstrated the ability of certain bacteria to convert these compounds into carboxylic acids and amides. This research is crucial for understanding how environmental microorganisms can degrade or transform synthetic organic compounds, potentially aiding in bioremediation efforts and the development of environmentally friendly chemical processes (Dadd et al., 2001).

Material Science and Dye-Sensitized Solar Cells

In the field of material science, benzonitrile derivatives have been explored as components of electrolytes in dye-sensitized solar cells (DSSCs). Studies have shown that benzonitrile-based electrolytes can contribute to the long-term stability and efficiency of DSSCs, marking them as valuable for the development of renewable energy technologies (Latini et al., 2014).

Chemical Synthesis and Methodology

Research into the synthesis of complex molecules often features benzonitrile derivatives as key intermediates. For instance, palladium-catalyzed methods have been developed for direct arene cyanation, showcasing the role of benzonitrile structures in facilitating the synthesis of pharmaceutically relevant compounds and dyes. This research underscores the importance of benzonitrile derivatives in synthetic organic chemistry, providing tools for constructing complex molecular architectures (Zhao, Xu, & Ritter, 2019).

Analytical Chemistry and Solvation Studies

Benzonitrile and its derivatives have also been used as probes in analytical chemistry, particularly for studying the local environment in ionic liquids. The nitrile group's sensitivity to electrostatic and chemical environments makes benzonitrile an excellent probe for understanding solvation dynamics, hydrogen bonding, and the electrostatic characteristics of ionic liquids, which are crucial for designing better electrolytes and solvents (Zhang et al., 2013).

Propiedades

IUPAC Name |

3-[(3-formylphenoxy)methyl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c16-9-12-3-1-5-14(7-12)11-18-15-6-2-4-13(8-15)10-17/h1-8,10H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZLHXAJTYDJDPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)COC2=CC=CC(=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901265696 |

Source

|

| Record name | Benzonitrile, 3-[(3-formylphenoxy)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901265696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

928708-38-7 |

Source

|

| Record name | Benzonitrile, 3-[(3-formylphenoxy)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=928708-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 3-[(3-formylphenoxy)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901265696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-Oxo-1-pyrrolidinyl)methyl]-2-furoic acid](/img/structure/B1341510.png)

![N-[(4-fluorophenyl)acetyl]glycine](/img/structure/B1341515.png)

![[2-(4-Fluorophenoxy)pyridin-4-yl]methanamine](/img/structure/B1341538.png)

![{6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine](/img/structure/B1341546.png)

![5-Isopropyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]-pyridin-2-ylamine](/img/structure/B1341550.png)